molecular formula C14H10BrClN2O3 B10975684 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea

Cat. No.: B10975684
M. Wt: 369.60 g/mol
InChI Key: DKCGXHMQPJZCRB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with 4-bromo-3-chlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and efficient production. Safety measures and environmental considerations are also crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Agricultural Chemistry: Explored for its use as a pesticide or herbicide due to its unique chemical properties.

    Materials Science:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the halogenated phenyl group, resulting in different chemical properties and applications.

    1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)urea: Contains only a chlorine atom in the phenyl ring, leading to variations in reactivity and biological activity.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea is unique due to the presence of both bromine and chlorine atoms in the phenyl ring, which can influence its chemical reactivity and potential applications. This dual halogenation may enhance its effectiveness in certain applications compared to similar compounds.

Properties

Molecular Formula

C14H10BrClN2O3

Molecular Weight

369.60 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea

InChI

InChI=1S/C14H10BrClN2O3/c15-10-3-1-8(5-11(10)16)17-14(19)18-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19)

InChI Key

DKCGXHMQPJZCRB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

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